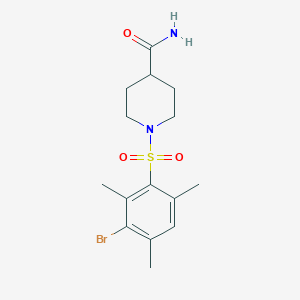
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a brominated aromatic ring with a piperidine and carboxamide group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the bromination of 2,4,6-trimethylbenzene. The brominated product is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with piperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of reactive intermediates. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethylbenzene: Lacks the sulfonyl and piperidine groups, making it less reactive in certain contexts.
2,4,6-Trimethylbenzenesulfonyl hydrazones: These compounds have different functional groups, leading to distinct chemical and biological properties.
1-Bromo-2,4,6-trimethoxybenzene: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications
Eigenschaften
Molekularformel |
C15H21BrN2O3S |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21BrN2O3S/c1-9-8-10(2)14(11(3)13(9)16)22(20,21)18-6-4-12(5-7-18)15(17)19/h8,12H,4-7H2,1-3H3,(H2,17,19) |
InChI-Schlüssel |
YWMQYKXPLIKJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)
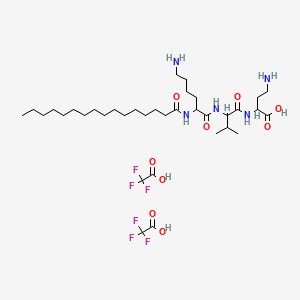

![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
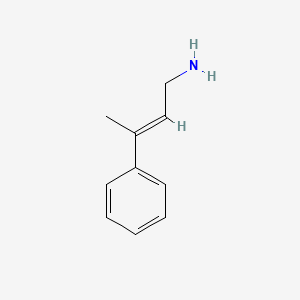
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
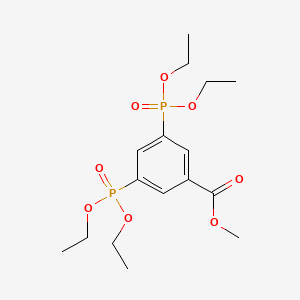
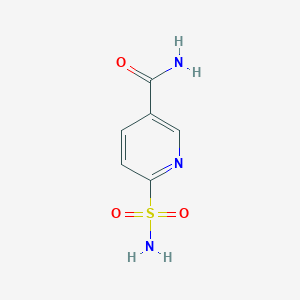
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
